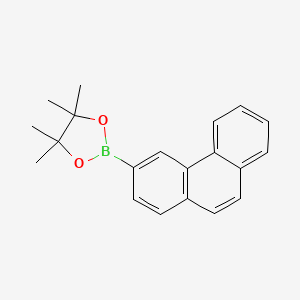
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenanthrene moiety and a dioxaborolane ring. The presence of boron in its structure makes it a valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane typically involves the reaction of phenanthrene derivatives with boronic acid or boronate esters under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene-3-boronic acid reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The phenanthrene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Various reduced boron species.
Substitution: Substituted phenanthrene derivatives.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its boron content.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its boron atom. Boron can form stable covalent bonds with various organic and inorganic species, making it a versatile component in chemical reactions. In biological systems, boron-containing compounds can interact with cellular components, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Phenanthrene derivatives: Compounds like phenanthrene-9-boronic acid.
Dioxaborolane derivatives: Compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane is unique due to the combination of the phenanthrene moiety and the dioxaborolane ring. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
生物活性
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane is an organoboron compound that has attracted attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, including a five-membered dioxaborolane ring and a phenanthrenyl substituent, suggest potential applications in biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies to highlight its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H21BO2, with a molecular weight of approximately 304.2 g/mol. The compound features a dioxaborolane ring that contributes to its reactivity and ability to form stable complexes with nucleophiles such as diols and amines .
Structural Comparison
| Compound Name | Molecular Formula | Similarity |
|---|---|---|
| Phenylboronic acid | C6H5B(OH)2 | 0.80 |
| 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | C12H17BO2 | 0.91 |
| 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | C27H41B2O4 | 1.00 |
The phenanthrenyl moiety enhances the compound's electronic properties and steric hindrance compared to simpler boronic acids.
Interaction with Biomolecules
While specific data on the biological activity of this compound is limited, organoboron compounds are known for their interactions with various biomolecules. The boron atom can form complexes with nucleophiles such as proteins and nucleic acids through coordination chemistry. This property may allow the compound to influence biological pathways by modulating enzyme activities or stabilizing specific biomolecular structures .
Potential Therapeutic Applications
Research indicates that organoboron compounds may have roles in medicinal chemistry due to their ability to interact with biological targets. The phenanthrenyl group could facilitate π-π stacking interactions with nucleic acids or proteins, potentially enhancing the compound's biological activity. Furthermore, studies on related compounds have shown promise in areas such as cancer therapy and enzyme inhibition.
Synthesis and Characterization
The synthesis of this compound typically involves reactions that optimize yield while minimizing by-products. Techniques such as continuous flow reactors are employed to enhance efficiency . Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Biological Activity Studies
Although direct studies on this specific compound are sparse, related research on organoboron compounds provides insights into their potential activities:
- Enzyme Inhibition : Some organoboron compounds have been shown to inhibit key enzymes involved in metabolic pathways. This suggests that this compound could similarly affect enzyme function.
- Anticancer Properties : Compounds with similar structural features have been investigated for their anticancer properties. Their ability to interact with DNA or RNA may lead to the development of novel chemotherapeutic agents.
Summary of Findings
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | Potential inhibition of metabolic enzymes |
| Anticancer Activity | Promising results in DNA/RNA interaction studies |
特性
分子式 |
C20H21BO2 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-phenanthren-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)16-12-11-15-10-9-14-7-5-6-8-17(14)18(15)13-16/h5-13H,1-4H3 |
InChIキー |
FAEZWACYXZQMLN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















